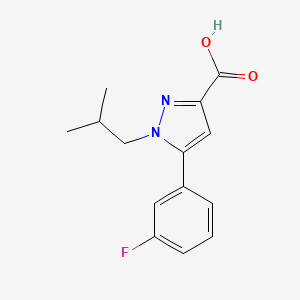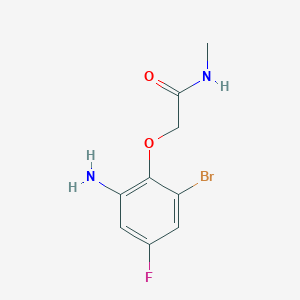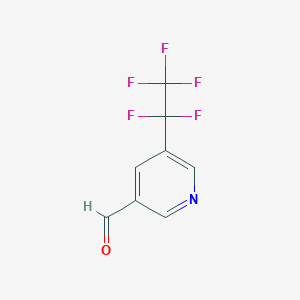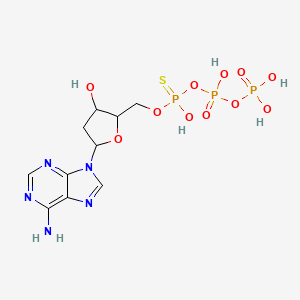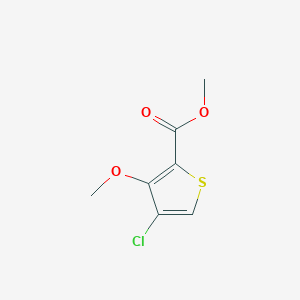![molecular formula C13H12FNO B12077039 2-Fluoro-3'-methoxy-[1,1'-biphenyl]-3-amine](/img/structure/B12077039.png)
2-Fluoro-3'-methoxy-[1,1'-biphenyl]-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-3’-methoxy-[1,1’-biphenyl]-3-amine is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a fluorine atom at the 2-position, a methoxy group at the 3’-position, and an amine group at the 3-position of the biphenyl structure. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3’-methoxy-[1,1’-biphenyl]-3-amine typically involves multi-step organic reactions. One common synthetic route includes:
Nitration: Starting with a biphenyl derivative, a nitration reaction is performed to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Methoxylation: The methoxy group is introduced via nucleophilic substitution using methanol and a suitable base.
Industrial Production Methods
In an industrial setting, the production of 2-Fluoro-3’-methoxy-[1,1’-biphenyl]-3-amine may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and reduction steps, and specialized fluorination techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3’-methoxy-[1,1’-biphenyl]-3-amine undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to remove the fluorine or methoxy groups under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, and methanol with a base for methoxylation.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of de-fluorinated or de-methoxylated biphenyl derivatives.
Substitution: Formation of halogenated or alkoxylated biphenyl derivatives.
Scientific Research Applications
2-Fluoro-3’-methoxy-[1,1’-biphenyl]-3-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Fluoro-3’-methoxy-[1,1’-biphenyl]-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of dihydroorotate dehydrogenase, an enzyme involved in pyrimidine biosynthesis, thereby affecting cell proliferation and immune responses.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-3’-methoxy-[1,1’-biphenyl]-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an amine.
2-Fluoro-4-bromobiphenyl: Contains a bromine atom instead of a methoxy group.
3-Fluoro-4-methoxyaniline: Similar functional groups but different positions on the aromatic ring.
Uniqueness
2-Fluoro-3’-methoxy-[1,1’-biphenyl]-3-amine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific and industrial fields.
Properties
Molecular Formula |
C13H12FNO |
|---|---|
Molecular Weight |
217.24 g/mol |
IUPAC Name |
2-fluoro-3-(3-methoxyphenyl)aniline |
InChI |
InChI=1S/C13H12FNO/c1-16-10-5-2-4-9(8-10)11-6-3-7-12(15)13(11)14/h2-8H,15H2,1H3 |
InChI Key |
QAJFWVHNMMLMFI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C(C(=CC=C2)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


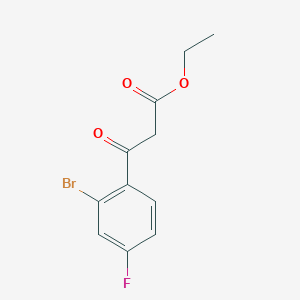
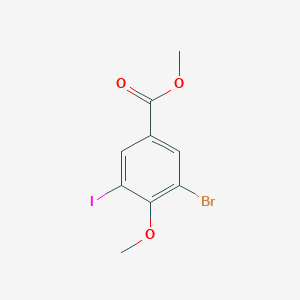
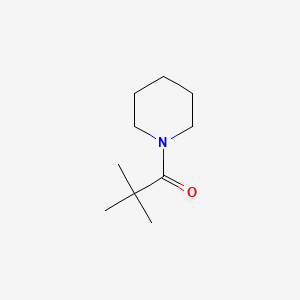
![(2R,3R)-2-[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine;hydrochloride](/img/structure/B12076991.png)
